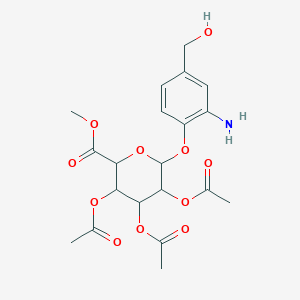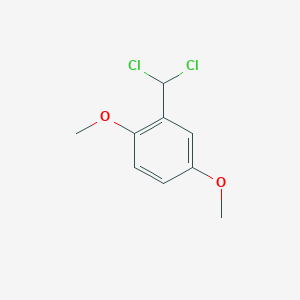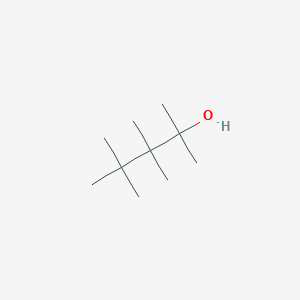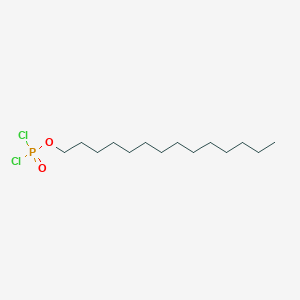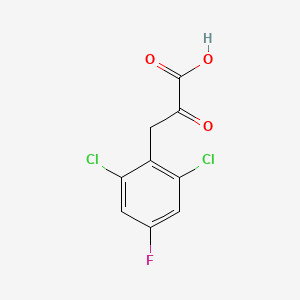
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to an oxopropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-dichloro-4-fluorophenol with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of sodium methoxide in methanol under a nitrogen atmosphere, followed by neutralization with sodium acetate-acetic acid buffer solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism by which 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-3-fluorophenyl)ethanol
- 2,6-Dichloro-4-fluorophenol
- 2,6-Dichloro-3-fluorophenyl)ethan-1-ol
Uniqueness
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid is unique due to its specific combination of dichloro and fluorophenyl groups with an oxopropanoic acid moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
特性
分子式 |
C9H5Cl2FO3 |
|---|---|
分子量 |
251.03 g/mol |
IUPAC名 |
3-(2,6-dichloro-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5Cl2FO3/c10-6-1-4(12)2-7(11)5(6)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
InChIキー |
FJSAGKKOIJOTEG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)CC(=O)C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


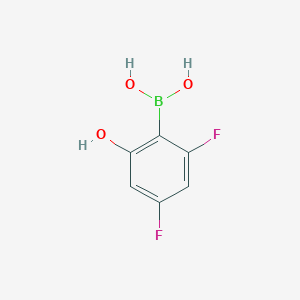
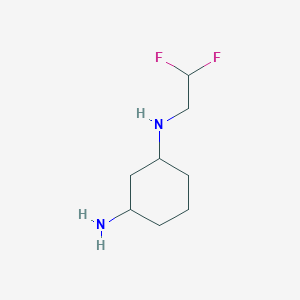
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
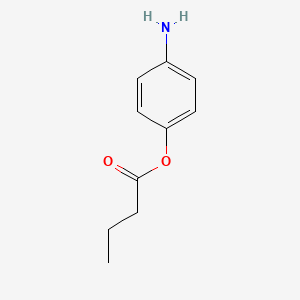

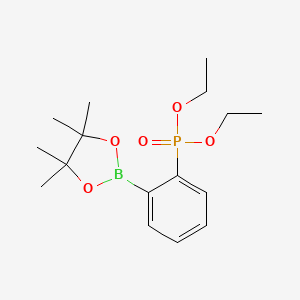
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)

